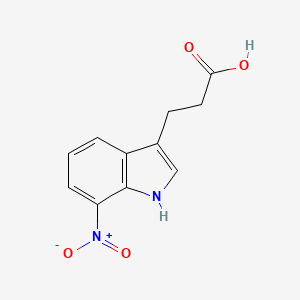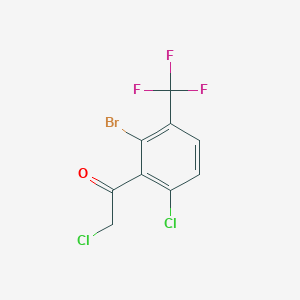![molecular formula C19H27BO5 B13724552 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester is an organic compound that features a cyclopropane ring, a phenoxymethyl group, and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Borylation Reaction: The synthesis of this compound typically involves a borylation reaction where a phenylboronic acid derivative reacts with a halogenated cyclopropanecarboxylic acid ethyl ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropanemethanol derivatives.
Substitution: Various substituted phenoxymethyl derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the preparation of boron-containing compounds.
Biology:
- Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine:
- Explored for its role in the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The phenoxymethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.
Comparison with Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the cyclopropane ring and ester group.
Cyclopropanecarboxylic acid ethyl ester: Lacks the phenoxymethyl and dioxaborolane moieties.
Uniqueness:
- The presence of the dioxaborolane moiety imparts unique reactivity, particularly in forming reversible covalent bonds.
- The combination of the cyclopropane ring and phenoxymethyl group enhances the compound’s stability and biological activity.
This compound’s unique structural features and versatile reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C19H27BO5 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
ethyl 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H27BO5/c1-6-22-16(21)19(11-12-19)13-23-15-9-7-14(8-10-15)20-24-17(2,3)18(4,5)25-20/h7-10H,6,11-13H2,1-5H3 |
InChI Key |
YBUUGCKZYFEFJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3(CC3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


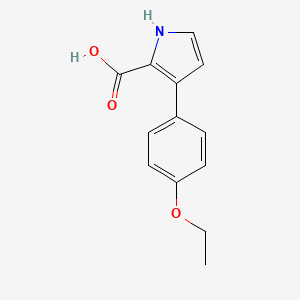
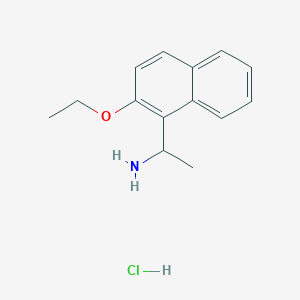
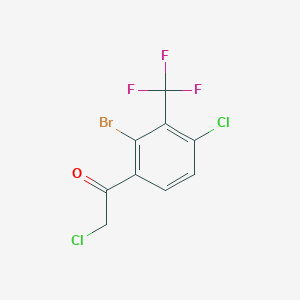
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13724496.png)

![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)

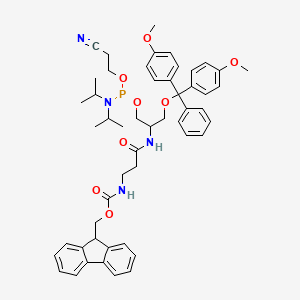
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)
